({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene
Description
Structure and Properties
"({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene" (CAS: 1600090-04-7) is a chlorinated aromatic compound with a molecular formula of C₁₂H₁₅ClO and a molecular weight of 210.70 g/mol . The structure consists of a benzene ring linked to a methoxymethyl group, which is further attached to a cyclobutane ring bearing a chloromethyl substituent. This unique architecture combines the aromaticity of benzene with the steric and electronic effects of the cyclobutane ring and chlorine atom.
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclobutyl]methoxymethylbenzene |
InChI |
InChI=1S/C13H17ClO/c14-10-13(7-4-8-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
InChI Key |
IHMPIOASHINELT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Methoxy Group: The methoxy group can be added through a nucleophilic substitution reaction using methanol.
Coupling with Benzene: The final step involves coupling the substituted cyclobutyl ring with benzene, which can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound can be used as a precursor for the synthesis of potential pharmaceuticals. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry
In the industrial sector, ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the function or structure of the target molecules.
Comparison with Similar Compounds
Key Features
- The cyclobutane ring introduces puckered geometry, affecting steric bulk and conformational flexibility compared to smaller rings (e.g., cyclopropane) .
- The chloromethyl group on the cyclobutane enhances electrophilicity, making the compound reactive in nucleophilic substitution or cross-coupling reactions.
Table 1: Structural and Functional Comparisons
Key Comparative Analysis
Ring Size and Reactivity
- Cyclobutane vs. Cyclopropane : The cyclobutane ring in the target compound is less strained than cyclopropane, resulting in greater thermal stability but reduced reactivity in ring-opening reactions .
- Benzene vs. Cycloalkane Substituents : Chloromethyl groups directly on benzene (e.g., 3-(chloromethyl)anisole ) exhibit higher electrophilicity compared to those on cyclobutane, where the electron-withdrawing effect is mitigated by the saturated ring.
Substituent Effects Chlorine vs. Bromine: Brominated analogs (e.g., 1-{[1-(bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene ) are more reactive in nucleophilic substitutions due to bromine’s superior leaving-group ability. Methoxymethyl Position: The methoxymethyl group in the target compound enhances solubility in polar solvents compared to non-polar derivatives like 2-(chloromethyl)-1-methoxy-4-methylbenzene .
Toxicity and Applications Toxicity: Chlorinated benzene derivatives generally exhibit increased toxicity compared to non-chlorinated analogs, though cyclobutane-based structures may reduce bioavailability due to steric bulk .
Research Findings
- Synthetic Utility : The cyclobutane-chloromethyl motif offers a balance between reactivity and stability, making it suitable for stepwise functionalization in multi-step syntheses.
- Thermodynamic Stability : Cyclobutane’s puckered structure reduces ring strain compared to cyclopropane, as evidenced by higher decomposition temperatures in related compounds .
Biological Activity
The compound ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene is a chloromethyl derivative of a cyclobutyl-substituted benzene. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological effects, including cytotoxicity, antimicrobial properties, and mechanisms of action, is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene can be represented as follows:
This structure features a chloromethyl group attached to a cyclobutyl ring and a methoxy group linked to a benzene ring.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of various chloromethyl compounds, including those structurally related to ({[1-(Chloromethyl)cyclobutyl]methoxy}methyl)benzene. The MTT assay is commonly employed to evaluate cell viability and determine the IC50 values of these compounds.
- IC50 Values : In related studies, chloromethyl compounds demonstrated varying levels of cytotoxicity against cancer cell lines. For instance:
- Compound A: IC50 = 312.1 ± 0.2 µg/ml (against HepG-2 liver cancer cells)
- Compound B: IC50 = 393.7 ± 0.2 µg/ml (against similar cell lines)
These values suggest that the biological activity may be influenced by the presence of the chloromethyl group, which is known for enhancing cytotoxic effects in certain contexts .
Antimicrobial Activity
Chloromethyl derivatives have also been reported to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes.
- Mechanism : The presence of halogen atoms (like chlorine) in the structure can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to increased antimicrobial efficacy .
Case Studies
Several case studies have highlighted the biological activities associated with chloromethyl compounds:
- Occupational Exposure Studies : Research has shown that exposure to bis(chloromethyl)ether (BCME), a related compound, is linked to respiratory issues and carcinogenic effects in occupational settings. Such findings underscore the need for careful evaluation of similar compounds for their safety profiles .
- In Vitro Studies : Laboratory studies involving various chloromethyl derivatives indicate that these compounds can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
